molecular formula C28H29ClN2O4 B12143375 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide

1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide

Cat. No.: B12143375
M. Wt: 493.0 g/mol
InChI Key: YAQLWACUYBHRAG-UHFFFAOYSA-N
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Description

1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide is a complex organic compound with the molecular formula C28H29ClN2O4 This compound is characterized by its intricate structure, which includes a chlorobenzyl group, a methoxyphenoxy group, and a phenylcyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorobenzyl group and introduce the methoxyphenoxy group through a series of nucleophilic substitution reactions. The final step involves the coupling of the phenylcyclopentanecarboxamide moiety under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(4-chlorobenzyl)[(2-methoxyphenoxy)acetyl]amino}-N-phenylcyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H29ClN2O4

Molecular Weight

493.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl-[2-(2-methoxyphenoxy)acetyl]amino]-N-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C28H29ClN2O4/c1-34-24-11-5-6-12-25(24)35-20-26(32)31(19-21-13-15-22(29)16-14-21)28(17-7-8-18-28)27(33)30-23-9-3-2-4-10-23/h2-6,9-16H,7-8,17-20H2,1H3,(H,30,33)

InChI Key

YAQLWACUYBHRAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)C3(CCCC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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